cyclo-[-Arg-Gly-Asp-Amp23-]
Description
Cyclo-[-Arg-Gly-Asp-Amp23-] is a cyclic peptide containing the Arg-Gly-Asp (RGD) tripeptide sequence, a motif widely recognized for its role in integrin-mediated cell adhesion and signaling . This compound, isolated from Gloydius brevicaudus snake venom (GBV), was identified as a disintegrin (GBV-IV4) with potent antiplatelet activity. Its RGD sequence enables competitive inhibition of integrin receptors, blocking ADP- and thrombin-induced platelet aggregation with IC50 values of 0.339 μg/mL and 0.577 μg/mL, respectively . Cyclic RGD-containing peptides are of significant therapeutic interest due to their stability and targeted binding capabilities.
Properties
Molecular Formula |
C20H32N8O7 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-[(1S,4S,10S,13S)-10-[3-(diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-14-propanoyl-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid |
InChI |
InChI=1S/C20H32N8O7/c1-2-15(30)28-9-10-6-13(28)19(35)27-11(4-3-5-23-20(21)22)17(33)24-8-14(29)26-12(7-16(31)32)18(34)25-10/h10-13H,2-9H2,1H3,(H,24,33)(H,25,34)(H,26,29)(H,27,35)(H,31,32)(H4,21,22,23)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
BGIHRGIMRVRYKO-CYDGBPFRSA-N |
Isomeric SMILES |
CCC(=O)N1C[C@@H]2C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N |
Canonical SMILES |
CCC(=O)N1CC2CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Cyclo-[-Arg-Gly-Asp-Amp23-] shares the RGD motif with other cyclic peptides but differs in chain length, cyclization pattern, and additional residues (e.g., "Amp23," likely a modified amino acid or linker). Key structural comparisons include:
Table 1: Structural Comparison of Cyclic Peptides
Key Observations :
- The RGD sequence is critical for integrin binding in cyclo-[-Arg-Gly-Asp-Amp23-] and cyclo[Arg-Gly-Asp-d-Phe-Val], but the latter’s smaller size (574.64 Da vs. 7,440 Da) suggests differences in bioavailability and target specificity.
- Cyclo(L-Pro-L-Pro) and cyclo(Pro-Trp) lack the RGD motif but demonstrate how cyclization and residue choice influence bioactivity (e.g., chemosensory signaling in lizards vs. biosynthetic precursor roles in fungi ).
Table 2: Activity Profiles of Cyclic Peptides
Key Findings :
- Anti-integrin Activity : Cyclo-[-Arg-Gly-Asp-Amp23-]’s antiplatelet effects are comparable to synthetic RGD peptides like cyclo[Arg-Gly-Asp-d-Phe-Val], though the latter’s activity data remain unreported .
- Structural-Activity Relationships: The hydroxyl group in cyclo(4-OH-Pro-Leu) enhances algicidal activity compared to cyclo(Pro-Leu), highlighting the impact of post-translational modifications . Stereochemistry matters: Cyclo(L-Ala-Gly) inhibits aflatoxin production at 5 mM, while its D-form is inactive . Minor structural differences (e.g., cyclo(L-Pro-L-Pro) vs. cyclo(L-Leu-L-Pro)) drastically alter bioactivity, as seen in lizard chemosensory responses .
Mechanistic Insights
- RGD-Mediated Integrin Binding: Cyclo-[-Arg-Gly-Asp-Amp23-] disrupts integrin αIIbβ3 on platelets, preventing fibrinogen binding and aggregation .
- Non-RGD Cyclic Peptides: Cyclo(Pro-Trp) acts as a biosynthetic precursor in fungal notoamide production, undergoing oxidative and Diels-Alder reactions . Cyclo(L-Pro-L-Pro) modulates lizard social behavior, suggesting roles in vertebrate chemical signaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
